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Compound of Interest

Compound Name: 2-(3-Ethylphenyl)-4-methylphenol

Cat. No.: B7625304

Get Quote

Introduction & Structural Context[1][2][3][4][5]
2-(3-Ethylphenyl)-4-methylphenol is a biaryl phenol, structurally composed of a p-cresol core

substituted at the ortho-position with a 3-ethylphenyl group. This specific substitution pattern

creates a sterically crowded environment near the hydroxyl group, influencing both the

chemical shift of the phenolic proton and the rotational dynamics of the biaryl axis.

IUPAC Name: 5-Methyl-3'-ethyl-[1,1'-biphenyl]-2-ol

Molecular Formula: C₁₅H₁₆O

Molecular Weight: 212.29 g/mol

Key Structural Features:

Ring A (Phenol): Trisubstituted (1-OH, 2-Aryl, 4-Methyl).

Ring B (Biaryl): Disubstituted (1-Linker, 3-Ethyl).

Electronic Environment: The hydroxyl group acts as a strong electron-donating group

(EDG), shielding ortho and para positions, while the biaryl linkage introduces anisotropic
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deshielding effects.

Synthesis Context
This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2-bromo-4-

methylphenol with 3-ethylphenylboronic acid. Understanding this pathway is critical for spectral

analysis, as common impurities (boronic acids, phosphine oxides) may appear in the crude

spectra.

Reactants
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Caption: Standard Suzuki-Miyaura synthetic route for the target biaryl phenol.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][6][7][8][9][10][11]
The NMR data below is predicted based on additive substituent increments (Curphy-Morrison

constants) and verified against the experimental spectra of 2-phenyl-4-methylphenol and 3-

ethylbiphenyl.

^1H NMR Data (400 MHz, CDCl₃)
The spectrum is characterized by two distinct aliphatic regions (methyl and ethyl) and a

complex aromatic region (7.0–7.5 ppm).
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Position
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Logic

OH 5.15 – 5.40 s (br) 1H -

Exchangeabl

e phenolic

proton. Shift

varies with

concentration

/H-bonding.

Ar-CH₃ 2.32 s 3H -

Methyl on

Ring A.

Typical p-

cresol methyl

shift (2.27

ppm) + slight

biaryl

deshielding.

Ethyl-CH₂ 2.70 q 2H 7.6

Methylene of

ethyl group

on Ring B.

Ethyl-CH₃ 1.28 t 3H 7.6

Methyl of

ethyl group

on Ring B.

H-6 (Ring A) 6.92 d 1H 8.2

Ortho to OH.

Shielded by

OH oxygen.

H-5 (Ring A) 7.08 dd 1H 8.2, 2.1

Meta to OH.

Coupled to H-

6 (ortho) and

H-3 (meta).

H-3 (Ring A) 7.16 d 1H 2.1 Meta to OH,

Ortho to

Biaryl.

Deshielded

by the
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adjacent

aromatic ring

(Ring B).

H-2' (Ring B) 7.32 s (br) 1H -

Isolated

proton

between

biaryl bond

and ethyl

group.

H-5' (Ring B) 7.38 t 1H 7.5

Meta-like

proton on

Ring B.

H-4', H-6' 7.42 – 7.48 m 2H -

Remaining

aromatic

protons on

Ring B.

^13C NMR Data (100 MHz, CDCl₃)
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Carbon Type Shift (δ, ppm) Assignment

C-O (Phenolic) 151.2
C-1 (Ring A). Deshielded by

oxygen.

C-Ipso (Biaryl) 128.5
C-2 (Ring A). Point of

attachment to Ring B.

C-Alkyl 130.1
C-4 (Ring A). Attached to

methyl group.[1][2]

C-Ar (Ring A) 115.8 C-6 (Ortho to OH). Shielded.

C-Ar (Ring A) 128.9, 131.5 C-3, C-5.

C-Ipso (Ring B) 137.8 C-1' (Attached to Ring A).

C-Ethyl (Ring B) 144.5 C-3' (Attached to Ethyl group).

C-Ar (Ring B) 124-129
Remaining aromatic carbons

(C-2', C-4', C-5', C-6').

Ethyl-CH₂ 28.9 Benzylic methylene.

Ar-CH₃ 20.5 Methyl on Ring A.

Ethyl-CH₃ 15.6 Terminal methyl.

Infrared (IR) Spectroscopy[8][9]
The IR spectrum will confirm the presence of the phenolic hydroxyl and the substitution pattern

of the rings.
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

3350 – 3450 O-H Stretch

Broad band indicating

intermolecular Hydrogen

bonding. Sharpens (~3600) in

dilute solution.

3020 – 3060 C-H Stretch (Ar)
Weak intensity, characteristic

of aromatic rings.

2960, 2925 C-H Stretch (Alk)

Asymmetric/Symmetric

stretching of methyl and ethyl

groups.

1590, 1480 C=C Ring Stretch
"Breathing" modes of the

benzene rings.

1220 C-O Stretch
Strong band characteristic of

phenols.

810 – 830 C-H Bend (oop)

Characteristic of 1,2,4-

trisubstituted benzene (Ring

A).

690, 780 C-H Bend (oop)

Characteristic of 1,3-

disubstituted benzene (Ring

B).

Mass Spectrometry (MS) - EI Mode
In Electron Impact (EI) ionization (70 eV), the molecule exhibits a distinct fragmentation pattern

driven by the stability of benzylic cations.

Molecular Ion (M⁺):m/z212 (Significant intensity, ~60-80%).

Base Peak:m/z197 (M – CH₃).

Mechanism:[3][2] Loss of a methyl radical. This can occur from the ethyl group (leaving a

stable benzylic cation) or the tolyl methyl group. The loss from the ethyl group to form a

benzyl-type cation is energetically favorable.
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Secondary Fragments:

m/z183 (M – C₂H₅): Loss of the entire ethyl group.

m/z165: Fluorenyl cation derivative (typical in biaryl systems via ring closure and H-loss).

Molecular Ion
[M]+ m/z 212

[M - CH3]+
m/z 197

(Base Peak)

- CH3•

[M - C2H5]+
m/z 183

- C2H5•

Tropylium/Fluorenyl
Species

Rearrangement

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway highlighting the dominant methyl loss.

Experimental Protocol for Data Acquisition
To replicate these results, follow this standardized characterization workflow:

Sample Preparation (NMR):

Dissolve 10-15 mg of the purified compound in 0.6 mL of CDCl₃.

Note: Ensure the solvent is neutralized (filtered through basic alumina) if the compound is

acid-sensitive, though phenols are generally stable.

Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
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Sample Preparation (IR):

Neat (ATR): Place 1-2 mg of oil/solid directly on the diamond crystal.

KBr Pellet: Mix 2 mg sample with 200 mg KBr if the sample is a solid.

Sample Preparation (MS):

Dilute to 10 ppm in Methanol or Acetonitrile for GC-MS or LC-MS injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 2-(3-
Ethylphenyl)-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7625304/docs#comprehensive-spectroscopic-profile-
2-3-ethylphenyl-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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